

Furan-3-methanol-d2: A Technical Guide to its Chemical Structure and Stability

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Compound of Interest

Compound Name: Furan-3-methanol-d2

Cat. No.: B562246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of **Furan-3-methanol-d2**, a deuterated analog of Furan-3-methanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Properties

Furan-3-methanol-d2 possesses a furan ring substituted at the 3-position with a deuterated hydroxymethyl group (-CD₂OH). The core furan structure is a five-membered aromatic heterocycle containing one oxygen atom, which influences the molecule's reactivity.^[1] The deuterium labeling at the methylene group adjacent to the hydroxyl function provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

The molecular formula for **Furan-3-methanol-d2** is C₅H₄D₂O₂.^{[2][3][4]} Its structure is depicted below:

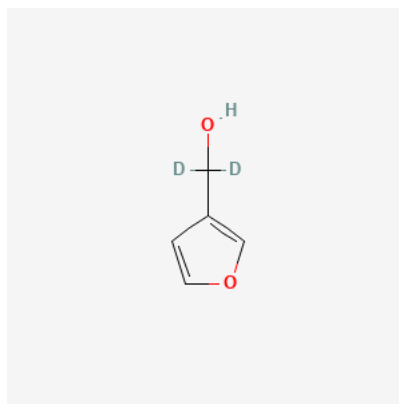


Figure 1: Chemical Structure of **Furan-3-methanol-d2**

Quantitative data for Furan-3-methanol and its deuterated analog are summarized in the table below for easy comparison.

Property	Furan-3-methanol	Furan-3-methanol-d2	Reference
Molecular Formula	C ₅ H ₆ O ₂	C ₅ H ₄ D ₂ O ₂	[2] [3] [4] [5] [6]
Molecular Weight	98.10 g/mol	100.11 g/mol (approx.)	[6] [7] [8]
Exact Mass	98.036779 u	100.049333 u	[3] [8]
CAS Number	4412-91-3	1216686-59-7	[7] [9]
Boiling Point	79-80 °C at 17 mmHg	Not available	[7] [10]
Density	1.139 g/mL at 25 °C	Not available	[7] [10]
Refractive Index (n _{20/D})	1.484	Not available	[7] [10]

Stability and Storage

Furan and its derivatives are known to be sensitive to various environmental factors. The stability of these compounds can be a critical consideration in their application and storage.

General Stability of Furan Compounds:

- **Acidic and Basic Conditions:** Furan derivatives are generally susceptible to degradation under both acidic and basic conditions.[2][11] Strong acids can lead to polymerization or ring-opening reactions.[12]
- **Oxidation:** Furans can be sensitive to oxidation, especially in the presence of air and light. This can lead to the formation of peroxides, which may be explosive.
- **Thermal Stability:** While furan itself is relatively heat-stable, prolonged exposure to high temperatures can cause decomposition.[7]
- **Solvent Effects:** The choice of solvent can significantly impact the stability of furan compounds. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[2][11]

Storage Recommendations for **Furan-3-methanol-d2**:

Based on the general stability of furan compounds, the following storage conditions are recommended for **Furan-3-methanol-d2** to ensure its integrity:

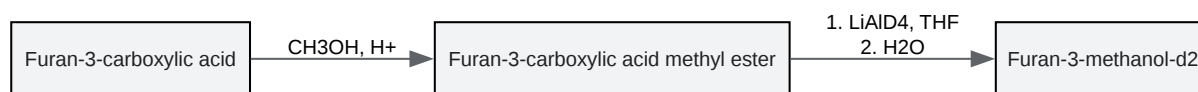
- **Temperature:** Store in a refrigerator. Some sources suggest storage below +30°C for the non-deuterated analog.[13] Refrigerated storage at 4°C has been shown to maintain the stability of furan concentrations in food matrices for extended periods.[5][6]
- **Atmosphere:** Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- **Light:** Protect from light by storing in an amber vial or a dark location.
- **Container:** Keep in a tightly sealed container to prevent exposure to air and moisture.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Furan-3-methanol-d2** are not readily available in the public domain. However, based on established methods for the synthesis of Furan-3-methanol and general deuteration techniques, plausible protocols are provided below.

Synthesis of **Furan-3-methanol-d2**:

The most common route to Furan-3-methanol is the reduction of furan-3-carboxylic acid or its esters, or furan-3-carboxaldehyde.[10] To introduce the deuterium atoms at the methylene position, a deuterated reducing agent is required. A plausible synthetic pathway involves the reduction of furan-3-carboxylic acid methyl ester with lithium aluminum deuteride.



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Caption: Plausible synthetic pathway for **Furan-3-methanol-d2**.

Detailed Synthetic Protocol:

- Esterification of Furan-3-carboxylic Acid:
 - In a round-bottom flask, dissolve furan-3-carboxylic acid (1.0 eq) in methanol.
 - Add a catalytic amount of a strong acid (e.g., sulfuric acid).
 - Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
 - After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain furan-3-carboxylic acid methyl ester.
- Reduction with Lithium Aluminum Deuteride:
 - Caution: Lithium aluminum deuteride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
 - In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum deuteride

(LiAlD₄, 1.1 eq) in anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Dissolve the furan-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
- Filter the resulting aluminum salts and wash them thoroughly with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **Furan-3-methanol-d2**.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the furan ring protons. The characteristic signal for the methylene protons in the non-deuterated compound would be absent.
 - ²H NMR (in CHCl₃): A signal corresponding to the deuterium atoms at the methylene position should be observed.
 - ¹³C NMR (in CDCl₃): The spectrum will show the carbon signals of the furan ring. The signal for the deuterated methylene carbon will appear as a multiplet due to carbon-deuterium coupling.

- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak corresponding to the mass of **Furan-3-methanol-d2** ($m/z \approx 100.05$). The fragmentation pattern can be compared to that of the non-deuterated standard to confirm the structure.
- Infrared (IR) Spectroscopy:
 - The IR spectrum will exhibit characteristic C-D stretching vibrations, typically in the range of $2100\text{--}2250\text{ cm}^{-1}$, which are absent in the spectrum of the non-deuterated compound. The O-H stretching vibration will also be present.

Conclusion

Furan-3-methanol-d2 is a valuable isotopically labeled compound for various research applications. Understanding its chemical structure and stability is crucial for its effective use and storage. While specific experimental data for the deuterated analog is limited, information on the non-deuterated compound and general principles of furan chemistry provide a solid foundation for its synthesis, handling, and analysis. The protocols outlined in this guide offer a practical starting point for researchers working with this and similar deuterated furan derivatives.

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